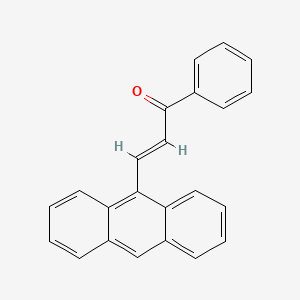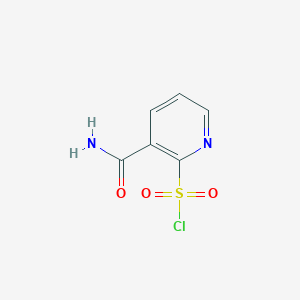
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common approach is the bromination of 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学研究应用
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. The bromopropanone moiety can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity .
相似化合物的比较
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and amino groups but lacks the bromopropanone moiety
4-Chloro-3-(trifluoromethyl)phenylamine: Similar in structure but with a chloro group instead of the amino group.
4-Bromo-3-(trifluoromethyl)aniline: Contains a bromine atom and trifluoromethyl group but differs in the position of the amino group.
Uniqueness: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylthio group enhances its lipophilicity, while the bromopropanone moiety allows for versatile chemical modifications.
属性
分子式 |
C10H9BrF3NOS |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI 键 |
MDNVVPVQXHTKHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)SC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)

![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)










